Product packaging for 1-Amino-1-cyclopropylbut-3-en-2-one(Cat. No.:)

1-Amino-1-cyclopropylbut-3-en-2-one

Cat. No.: B13163318
M. Wt: 125.17 g/mol
InChI Key: IIUUKQXRXURDAK-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Amino Ketones, Cyclopropyl (B3062369) Ketones, and Enones as Synthetic Motifs

Alpha-amino ketones are pivotal substructures found in numerous bioactive molecules, natural products, and pharmaceuticals. nih.gov Their importance also extends to their role as versatile synthetic intermediates, allowing for the construction of more complex, polyfunctional amino derivatives. nih.gov The synthesis of α-amino ketones has been a focus of considerable research, with numerous methodologies developed to access this valuable synthon. researchgate.net

Cyclopropyl ketones are another class of compounds that have garnered significant attention in organic synthesis. The presence of the three-membered cyclopropyl ring imparts unique electronic and steric properties, influencing the reactivity of the adjacent carbonyl group. These ketones are valuable precursors in a variety of transformations, including cycloaddition reactions.

Enones, or α,β-unsaturated ketones, are characterized by a carbonyl group conjugated with a carbon-carbon double bond. This arrangement makes them highly reactive and versatile building blocks in organic synthesis. acs.org They are particularly known for their susceptibility to nucleophilic attack, participating in fundamental reactions like Michael additions and Robinson annulations. acs.org The simplest enone, methyl vinyl ketone, is a widely used intermediate in the synthesis of various compounds, including pharmaceuticals and synthetic vitamin A. wikipedia.org

Unique Structural Features and Synthetic Challenges Posed by 1-Amino-1-cyclopropylbut-3-en-2-one

The synthesis of this specific compound is fraught with challenges. A primary obstacle is the potential for intramolecular reactions. The nucleophilic amine could potentially attack the electrophilic ketone or the enone system. Furthermore, the stability of the molecule could be compromised under various reaction conditions.

A plausible synthetic strategy could involve the aza-Michael addition of an amine to a precursor such as 1-cyclopropylbut-2-en-1,4-dione. However, controlling the regioselectivity of the addition would be crucial. Another approach could be the cyclopropanation of a suitable enamine precursor. acs.orgnih.gov The development of a successful synthesis would require careful selection of protecting groups and reaction conditions to navigate the competing reactive sites within the molecule.

Historical Development and Early Research Significance of Related Chemical Scaffolds

The study of α-amino ketones has a long history, with early research focusing on their synthesis and fundamental reactivity. sigmaaldrich.com Over the decades, the development of new synthetic methods has expanded the accessibility and utility of this important class of compounds. rsc.org Similarly, the chemistry of cyclopropanes has intrigued chemists for over a century, with the unique properties of the three-membered ring driving continuous investigation into their synthesis and reactivity. The use of cyclopropyl groups in medicinal chemistry has also seen a significant rise, owing to their ability to impart favorable metabolic stability and binding properties. The development of enone chemistry is highlighted by the discovery and application of fundamental reactions like the Michael addition, which has become a cornerstone of carbon-carbon bond formation in organic synthesis. The Mannich reaction, for instance, has been a classical method for preparing precursors to vinyl ketones. wikipedia.org

While there is a rich history of research into each of these individual structural motifs, the specific combination found in this compound appears to be a more recent area of synthetic exploration. The challenges and potential rewards associated with the synthesis and study of such a complex molecule place it at the forefront of modern synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B13163318 1-Amino-1-cyclopropylbut-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-amino-1-cyclopropylbut-3-en-2-one

InChI

InChI=1S/C7H11NO/c1-2-6(9)7(8)5-3-4-5/h2,5,7H,1,3-4,8H2

InChI Key

IIUUKQXRXURDAK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C(C1CC1)N

Origin of Product

United States

Synthetic Methodologies for 1 Amino 1 Cyclopropylbut 3 En 2 One

Direct Synthesis Approaches to the Core Structure

Direct approaches focus on assembling the key structural elements of 1-Amino-1-cyclopropylbut-3-en-2-one in the final steps of the synthesis.

A key disconnection for the synthesis of the target molecule is the bond between the cyclopropyl (B3062369) group and the carbonyl carbon. This suggests a strategy starting from a vinyl ketone and a cyclopropyl nucleophile or, alternatively, from a cyclopropyl ketone and a vinyl synthon.

One potential route involves the use of 1-cyclopropylprop-2-en-1-one (B1606317) as a key intermediate. nih.gov This vinyl cyclopropyl ketone could theoretically be synthesized through several methods, including the acylation of a vinyl organometallic reagent with cyclopropanecarbonyl chloride or the oxidation of the corresponding alcohol, 1-cyclopropylprop-2-en-1-ol. nih.gov Once obtained, the challenge lies in the introduction of the amino group at the α-position.

Another approach could involve the reaction of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium, with a suitable α,β-unsaturated acylating agent that already contains a masked amino group at the α-position.

A plausible, though challenging, strategy could be a variation of the Stork enamine alkylation, where an enamine derived from a cyclopropyl ketone is reacted with an electrophilic vinyl synthon. However, the formation of enamines from α,β-unsaturated ketones can be complex. stackexchange.com

Reaction Starting Materials Reagents Product Reference
Acylation of Vinyl GrignardVinylmagnesium bromide, Cyclopropanecarbonyl chlorideTHF1-Cyclopropylprop-2-en-1-one nih.gov
Oxidation of Allylic Alcohol1-Cyclopropylprop-2-en-1-olMnO₂, CH₂Cl₂1-Cyclopropylprop-2-en-1-one nih.gov

This table presents hypothetical reactions for the formation of a key precursor based on general synthetic principles.

The introduction of the amino group is a critical step. Starting from an appropriate ketone precursor, several α-amination methods can be considered.

A direct α-amination of a ketone can be achieved using various reagents. organic-chemistry.org For instance, the direct α-C-H amination of a ketone like 1-cyclopropyl-2-propen-1-one could be attempted using an amine source in the presence of a suitable catalyst. Transition-metal-free methods using ammonium (B1175870) iodide and a co-oxidant have been reported for the α-amination of ketones. organic-chemistry.org

Alternatively, an umpolung strategy could be employed where an enolate equivalent is made electrophilic. rsc.org For example, an N-alkenoxypyridinium salt derived from the corresponding enol ether of 1-cyclopropyl-2-propen-1-one could react with an amine.

Another well-established method is the synthesis of α-amino ketones from α-halo ketones. This would involve the α-halogenation of 1-cyclopropyl-2-propen-1-one followed by nucleophilic substitution with an amine or a protected amine equivalent.

Reaction Starting Material Reagents Product Reference
Direct α-Amination1-Cyclopropyl-2-propen-1-oneAmine, Catalyst (e.g., Cu(II)Br)This compound organic-chemistry.org
From α-Halo Ketone1-Bromo-1-cyclopropylbut-3-en-2-oneAmmonia or protected amineThis compound researchgate.net

This table illustrates potential amination reactions based on established methodologies for α-amino ketone synthesis.

Constructing the cyclopropyl ring at a late stage of the synthesis is another viable strategy. The Corey-Chaykovsky reaction is a powerful method for the cyclopropanation of α,β-unsaturated carbonyl compounds. nrochemistry.comyoutube.comorganic-chemistry.orgwikipedia.orgyoutube.com

Starting with a suitable α,β,γ,δ-diene ketone bearing an amino group at the α-position, a selective cyclopropanation of the γ,δ-double bond could potentially yield the target molecule. However, achieving such selectivity in the presence of the α,β-unsaturated system would be a significant challenge.

A more plausible approach would be the cyclopropanation of a precursor that already contains the butenone skeleton. For instance, a reaction of a sulfur ylide with a substrate like 1-aminopenta-1,4-dien-3-one could be envisioned. The success of this reaction would depend on the stability of the starting diene ketone and the chemoselectivity of the ylide addition.

Reaction Starting Material Reagents Product Reference
Corey-Chaykovsky1-Aminopenta-1,4-dien-3-oneTrimethylsulfoxonium iodide, BaseThis compound organic-chemistry.orgwikipedia.org

This table outlines a hypothetical cyclopropanation reaction based on the Corey-Chaykovsky protocol.

Functional Group Interconversion and Derivatization Routes

These strategies involve creating a precursor molecule with the desired carbon skeleton and then modifying the functional groups to arrive at the final product.

An alternative synthetic route could involve the oxidation of a precursor alcohol. For example, the synthesis of 1-amino-1-cyclopropylbut-3-en-2-ol, followed by a selective oxidation of the secondary alcohol to the ketone, would yield the target compound. The direct oxidation of unprotected amino alcohols can be challenging but has been achieved using specific catalytic systems like 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis, which shows high chemoselectivity for the alcohol oxidation. nih.govnih.gov

The synthesis of the precursor amino alcohol could be achieved by the addition of a vinyl organometallic reagent to 1-amino-1-cyclopropylmethanal.

Conversely, a reduction strategy is less likely to be directly applicable for the final step, as the enone functionality is a key feature of the target molecule. However, reduction of a different functional group earlier in the synthetic sequence could be a key step.

Reaction Starting Material Reagents Product Reference
Selective Oxidation1-Amino-1-cyclopropylbut-3-en-2-olAZADO, Cu(I) catalyst, AirThis compound nih.govnih.gov

This table shows a potential oxidation step based on modern chemoselective methods.

Given the reactivity of the amino group, the use of protecting groups would likely be essential in many of the proposed synthetic routes. libretexts.org The amino group is nucleophilic and can react with various electrophiles, potentially interfering with reactions at other sites in the molecule. youtube.com

For instance, in a sequence involving the formation of the enone system via a condensation reaction, the amino group would need to be protected to prevent unwanted side reactions. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups can be introduced and later removed under specific conditions that are compatible with the other functional groups in the molecule.

For example, if the amino group were introduced early in the synthesis, it could be protected as a Boc-amine. This protected intermediate could then be subjected to subsequent reactions, such as the formation of the vinyl ketone moiety. The final step would then be the deprotection of the Boc group, typically under acidic conditions, to reveal the free amine.

Protecting Group Protection Reagent Deprotection Condition Reference
tert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Trifluoroacetic acid (TFA) youtube.com
Benzyloxycarbonyl (Cbz)Benzyl chloroformateH₂, Pd/C libretexts.org

This table summarizes common amine protecting groups that would be relevant for the synthesis of the target molecule.

Asymmetric Synthesis of Chiral this compound

The creation of the chiral center in this compound requires precise stereochemical control. Several asymmetric strategies, proven effective for related α-amino ketones, can be envisioned for this purpose. These include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnumberanalytics.com For the synthesis of chiral α-amino ketones, oxazolidinones and pseudoephedrine are common and effective chiral auxiliaries. wikipedia.org

A potential strategy for synthesizing this compound using a chiral auxiliary could involve the acylation of an Evans oxazolidinone with cyclopropylacetic acid. The resulting chiral imide could then undergo enolization and subsequent electrophilic amination. Alternatively, a chiral auxiliary could be attached to a glycine (B1666218) equivalent, which is then alkylated with a cyclopropylmethyl halide. A general representation of an auxiliary-controlled alkylation is shown below.

Table 1: Examples of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral Auxiliary Substrate Reaction Type Diastereomeric Excess (d.e.) Reference
(R)-BINOL Chiral glycine derivative Alkylation 69-86% wikipedia.org
Pseudoephedrine Carboxylic acid amide Alkylation High (anti-product) wikipedia.org

A novel approach combining a chiral auxiliary with a substrate-directable reaction involves a three-step sequence of aldol (B89426) condensation, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane (B1198618) carboxaldehydes, which could be precursors to the target molecule. rsc.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral α-amino ketones.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral phosphoric acids and proline derivatives are prominent catalysts in this field. For instance, chiral phosphoric acids have been shown to catalyze the enantioselective Friedel-Crafts reaction of indoles with N-Boc-protected ethyl trifluoropyruvate imine, affording quaternary α-amino acids with high enantioselectivity. acs.org A similar strategy could be envisioned where a chiral Brønsted acid activates an appropriate imine precursor for the addition of a cyclopropyl nucleophile.

Another organocatalytic approach is the asymmetric α-amination of ketones or aldehydes. While not directly applicable to the quaternary center of the target molecule, related methodologies provide insight. For example, proline can catalyze the direct asymmetric aldol reaction of glycinate (B8599266) with aldehydes, a process that mimics enzymatic pathways. rsc.org

Table 2: Organocatalytic Approaches to Chiral Amino Acid Derivatives

Catalyst Type Reaction Product Type Enantiomeric Excess (e.e.) Reference
Chiral Phosphoric Acid Friedel-Crafts with trifluoropyruvate imine Quaternary α-amino acids up to 98:2 er acs.org
Proline Asymmetric Mannich reaction β-amino ketones Excellent youtube.com

Transition metal catalysis is a powerful tool for the synthesis of chiral amines and their derivatives. acs.org Palladium, rhodium, and copper complexes with chiral ligands are frequently employed. A plausible route to this compound could involve the palladium-catalyzed asymmetric arylation (or in this case, vinylation) of an α-keto imine. nih.govrsc.org In this scenario, an in-situ generated imine from a precursor like a C-acyl N-sulfonyl-N,O-aminal would react with a vinyl boronic acid or a related organometallic reagent in the presence of a chiral palladium catalyst. nih.gov

Another strategy is the asymmetric reductive amination of a suitable ketone precursor. acs.org For example, a 1-cyclopropyl-1,2-dione derivative could be selectively aminated and reduced using a chiral transition metal catalyst. Rhodium-catalyzed N-H insertion reactions into α-diazo ketones also represent a viable, though indirect, route to α-amino ketones with high enantioselectivity. rsc.org

Table 3: Transition Metal-Catalyzed Synthesis of Chiral Amines and Derivatives

Metal Catalyst Ligand Type Reaction Type Enantiomeric Excess (e.e.) Reference
Palladium Chiral Phosphate Amine α-arylation 75-98% acs.org
Rhodium Chiral Spiro Phosphoric Acid N-H Insertion up to 98% rsc.org
Copper Chiral Ligand Reductive coupling of 2-azadienes and ketones High nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. nih.govnih.govresearchgate.net For the synthesis of chiral α-amino ketones, several enzyme classes are of interest.

α-Oxoamine synthases (AOS) are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereospecific condensation between an α-amino acid and an acyl-CoA thioester, followed by decarboxylation, to form an α-amino ketone. nih.gov This approach offers a direct, protecting-group-free route to the desired functionality.

Transaminases are another class of PLP-dependent enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netresearchgate.net An engineered transaminase could potentially be used to aminate a diketone precursor to this compound with high enantioselectivity. The combination of ene-reductases with imine reductases or reductive aminases in a biocatalytic cascade can convert α,β-unsaturated ketones into chiral amines with two stereocenters. acs.org

Table 4: Biocatalytic Approaches to Chiral Amines and Amino Ketones

Enzyme Class Reaction Type Substrate(s) Key Advantage Reference
α-Oxoamine Synthase (AOS) Condensation/Decarboxylation α-amino acid, acyl-CoA Stereospecific, protecting-group-free nih.gov
Transaminase (TA) Reductive Amination Prochiral ketone, amine donor High enantioselectivity researchgate.netresearchgate.net
Imine Reductase (IRED) Reductive Amination α-ketoester, amine High conversion and enantioselectivity nih.gov

Asymmetric Catalysis for Enantioselective Synthesis

Process Chemistry Considerations for Scalable Synthesis

The scalability of any proposed synthetic route is a critical factor for practical applications. Transition metal-catalyzed processes often require low catalyst loadings, which is economically advantageous. For example, some asymmetric reactions have been demonstrated with catalyst loadings in the parts-per-million range. youtube.com However, the cost and toxicity of some metals can be a drawback.

Organocatalysis often utilizes readily available and less toxic catalysts, but higher catalyst loadings may be required compared to transition metal systems. acs.orgyoutube.com The development of highly active organocatalysts is an ongoing area of research.

Biocatalytic routes are inherently "green" as they are performed in aqueous media under mild conditions. researchgate.netresearchgate.net The development of robust enzymes through directed evolution has made biocatalysis a viable option for large-scale synthesis. researchgate.net The scalability of biocatalytic reductive amination has been demonstrated in the synthesis of pharmaceuticals like sitagliptin. researchgate.net

For any of these approaches, purification of the final product is a key consideration. Crystallization-induced resolution can sometimes be employed to enhance the enantiomeric purity of the product. acs.org The choice of a scalable and robust synthetic route will depend on a balance of factors including cost, efficiency, enantioselectivity, and environmental impact.

Efficiency and Atom Economy in Synthetic Routes

A critical evaluation of the efficiency and atom economy for the synthesis of this compound cannot be conducted without published synthetic routes. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A high atom economy indicates a more sustainable process with less waste generation. Analysis of percentage yield, which compares the actual and theoretical yields, is also essential for assessing reaction efficiency. Without a known reaction scheme, these crucial metrics remain undetermined for this specific compound.

Green Chemistry Principles in the Synthesis of this compound

The application of the twelve principles of green chemistry to the synthesis of this compound is a hypothetical exercise without established manufacturing processes. These principles advocate for practices such as waste prevention, the use of less hazardous chemical syntheses, designing safer chemicals, using renewable feedstocks, and maximizing atom economy. While general green approaches to synthesizing related compounds exist, such as biocatalytic methods for producing chiral amines or the use of safer solvents and reagents, their specific application to the target molecule is not documented. Therefore, a detailed analysis of how its synthesis aligns with green chemistry tenets is not possible at this time.

Reactivity and Mechanistic Investigations of 1 Amino 1 Cyclopropylbut 3 En 2 One

Reactions of the But-3-en-2-one (Enone) Moiety

The enone unit in 1-Amino-1-cyclopropylbut-3-en-2-one is a classic Michael acceptor, characterized by an electrophilic β-carbon, making it susceptible to attack by various nucleophiles. This reactivity is central to its synthetic utility.

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.org The presence of the electron-withdrawing ketone group polarizes the double bond, rendering the β-position electrophilic.

A diverse range of carbon nucleophiles can be employed in Michael additions to form new carbon-carbon bonds. mdpi.com These reactions are fundamental in the construction of more complex molecular skeletons. Common carbon nucleophiles include enolates, organometallic reagents, and stabilized carbanions.

The general mechanism involves the attack of the carbon nucleophile on the β-carbon of the enone, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.

Table 1: Examples of Carbon Nucleophiles in Michael Additions

Nucleophile TypeExampleExpected Product with this compound
Organocuprates (Gilman Reagents)Lithium dimethylcuprate1-Amino-1-cyclopropyl-3-methylbutan-2-one
Enolates (from ketones)Acetone enolate1-Amino-1-cyclopropyl-4-oxohexan-2-one
MalonatesDiethyl malonateDiethyl 2-(1-amino-1-cyclopropyl-2-oxobutyl)malonate

Note: The products listed are hypothetical, based on established reactivity patterns of enones.

Research into the Michael addition of carbon nucleophiles to similar α,β-unsaturated systems has demonstrated the efficiency of this transformation. For instance, the addition of nitroalkanes and β-ketoesters to enones, catalyzed by primary amino acid lithium salts, has been shown to proceed with high enantioselectivity. mdpi.comresearchgate.net

Heteroatom nucleophiles, such as amines, thiols, and alcohols, readily participate in conjugate additions with enones. bham.ac.uk These reactions are pivotal for introducing heteroatomic functionality into organic molecules and are often employed in the synthesis of biologically active compounds and materials. researchgate.net

The mechanism is analogous to that of carbon nucleophiles, involving the addition of the heteroatom to the β-carbon, followed by protonation.

Table 2: Examples of Heteroatom Nucleophiles in Michael Additions

Nucleophile TypeExampleExpected Product with this compound
Amines (Aza-Michael Addition)Pyrrolidine1-Amino-1-cyclopropyl-3-(pyrrolidin-1-yl)butan-2-one
Thiols (Thia-Michael Addition)Thiophenol1-Amino-1-cyclopropyl-3-(phenylthio)butan-2-one
Alcohols (Oxa-Michael Addition)Methanol1-Amino-1-cyclopropyl-3-methoxybutan-2-one

Note: The products listed are hypothetical, based on established reactivity patterns of enones.

The aza-Michael addition, in particular, is a powerful tool for the synthesis of β-amino carbonyl compounds. Studies on the addition of amino ester imines to acrylates have shown that this reaction can be catalyzed to achieve high enantioselectivity, providing access to valuable α-substituted glutamate (B1630785) and pyroglutamate (B8496135) derivatives. beilstein-journals.org

Cycloaddition reactions are powerful methods for the construction of cyclic systems in a single step. wikipedia.org The enone moiety of this compound can act as a dienophile or a dipolarophile in these transformations.

In a [4+2] cycloaddition , such as the Diels-Alder reaction, the enone (acting as the 2π component or dienophile) reacts with a conjugated diene (the 4π component) to form a six-membered ring. The reactivity of the enone in Diels-Alder reactions is enhanced by the electron-withdrawing nature of the carbonyl group. Highly electron-rich dienes, such as amino silyloxy butadienes, have been shown to undergo cycloaddition reactions with exceptional mildness. nih.gov

A [3+2] cycloaddition involves the reaction of the enone (as the 2π component) with a 1,3-dipole to form a five-membered heterocyclic ring. mdpi.com Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. These reactions are a cornerstone of heterocyclic chemistry. Domino reactions involving [3+2] cycloadditions have been developed, for instance, the reaction of D-A cyclopropanes with thiourea (B124793) to yield spiro-γ-thiolactone oxindoles. rsc.org

Table 3: Potential Cycloaddition Reactions of this compound

Cycloaddition TypeReactant PartnerExpected Product Class
[4+2] (Diels-Alder)ButadieneSubstituted cyclohexene (B86901) derivative
[3+2]Phenyl azideTriazoline derivative
[3+2]Nitromethane (as a nitrile oxide precursor)Isoxazoline derivative

Note: The products listed are hypothetical, based on established cycloaddition principles.

Achieving stereocontrol in reactions involving the enone moiety is a key focus of modern organic synthesis. Enantioselective Michael additions and cycloadditions can be achieved through the use of chiral catalysts, auxiliaries, or reagents.

For example, organocatalysis has emerged as a powerful strategy for enantioselective conjugate additions to enones. Chiral amines can react with the enone to form a chiral iminium ion, which then undergoes a stereoselective Michael addition. Similarly, chiral Brønsted acids or bases can activate the nucleophile or the enone to induce facial selectivity.

The enone functionality can undergo a variety of reduction and oxidation reactions, allowing for further functional group manipulation.

Reductions:

1,4-Reduction (Conjugate Reduction): This selectively reduces the carbon-carbon double bond to afford the corresponding saturated ketone. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) under specific conditions or the use of dissolving metal reductions (e.g., Na/NH₃).

1,2-Reduction: This reduces the carbonyl group to a hydroxyl group, yielding an allylic alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid (Luche reduction) can selectively achieve this.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the double bond and the carbonyl group.

Oxidations:

Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids (e.g., m-CPBA) to form an epoxy ketone.

Diels-Alder with Singlet Oxygen: The enone can participate in a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which can be further transformed.

Michael Addition Reactions

Reactivity of the 1-Amino Group

The amino group in the target molecule is directly attached to a cyclopropyl (B3062369) ring, which is adjacent to a carbonyl group. This electronic environment would significantly influence its reactivity.

Nucleophilic Reactivity and Derivatization (e.g., Acylation, Alkylation)

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it inherently nucleophilic. youtube.com It would be expected to react with various electrophiles.

Acylation: The amine should readily undergo acylation when treated with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: Alkylation of the amino group with alkyl halides is also plausible. However, this reaction is often difficult to control and can lead to over-alkylation, yielding mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing secondary or tertiary amines. youtube.com

Condensation Reactions (e.g., Imine Formation)

Primary amines are known to undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). youtube.com The reaction of this compound with an aldehyde or ketone, typically under acid catalysis with removal of water, would be expected to yield the corresponding N-substituted imine. The equilibrium for this reversible reaction is driven forward by the removal of water. youtube.com

Intramolecular Cyclization Pathways Involving the Amino Group

The presence of multiple reactive sites within the molecule, specifically the amino group and the α,β-unsaturated ketone, opens the possibility for intramolecular cyclization reactions. For instance, a Michael-type addition of the amino group to the β-carbon of the vinyl group could potentially occur, leading to the formation of a new heterocyclic ring system. The feasibility of such a pathway would depend on the stereochemical and energetic factors of the transition state for the cyclization. Studies on related systems, such as the asymmetric alkylation of ketones, have shown that products can spontaneously cyclize to form nitrogen heterocycles. nih.gov

Reactivity of the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is a strained three-membered ring, and its C-C bonds have a higher degree of p-character than typical alkanes, making them susceptible to ring-opening reactions. The adjacent ketone group activates the cyclopropane ring, making it more prone to nucleophilic or acid-catalyzed opening.

Ring-Opening Reactions of the Cyclopropane

The activation of the cyclopropane ring by the vicinal ketone group makes it a "donor-acceptor" (D-A) cyclopropane. These systems are versatile building blocks in synthesis and can undergo ring-opening through various mechanisms. nih.gov

Acid-Catalyzed Ring Opening

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen would be protonated or coordinated, which enhances the electrophilicity of the system. This activation facilitates the cleavage of one of the cyclopropyl C-C bonds. The ring-opening is often initiated by a nucleophile. While some studies on related systems have shown that the cyclopropane unit can remain intact under certain acid-catalyzed conditions nih.gov, the presence of the activating ketone group in the title compound makes acid-catalyzed ring-opening a highly probable reaction pathway. acs.org The regioselectivity of the ring-opening would be a key aspect to investigate, as cleavage can occur at different bonds of the cyclopropyl ring, leading to various isomeric products. Research on similar aryl cyclopropyl ketones has demonstrated that ring-opening can be achieved using palladium catalysis to yield α,β-unsaturated ketones stereoselectively. rsc.org

Cyclopropyl-Carbonyl Conjugation Effects

The cyclopropane ring, with its Walsh orbitals of π-character, can engage in electronic conjugation with an adjacent carbonyl group. otago.ac.nzstackexchange.com This interaction influences the electronic properties and, consequently, the reactivity of both the cyclopropane ring and the enone system. The conjugation leads to a lowering of the LUMO energy of the enone, making it a better Michael acceptor.

This electronic communication can also affect the stability of intermediates formed during reactions. For example, in a nucleophilic addition to the carbonyl, the cyclopropyl group can stabilize the developing negative charge on the oxygen through homoconjugation. Conversely, the carbonyl group activates the cyclopropane ring towards nucleophilic ring-opening by withdrawing electron density. otago.ac.nz This mutual activation is a key feature of the reactivity of cyclopropyl ketones. otago.ac.nz

Stereochemical Influence of the Cyclopropyl Group on Reactivity

The rigid, three-dimensional structure of the cyclopropyl group can exert significant stereochemical control over reactions occurring at the adjacent carbonyl center. According to Cram's rule of asymmetric induction, nucleophilic attack on the carbonyl group will preferentially occur from the less sterically hindered face. weebly.com The cyclopropyl group, being a bulky substituent, will direct the incoming nucleophile to the opposite face of the molecule.

The preferred conformation of the molecule will place the largest substituent on the stereocenter adjacent to the carbonyl anti-periplanar to the incoming nucleophile. weebly.com This stereodirecting effect would be crucial in any synthetic application of this compound where control of the stereochemistry at the newly formed stereocenter is desired.

Inter-Functional Group Reactivity and Cascade Reactions

The proximity of multiple reactive functional groups in this compound allows for the possibility of tandem or cascade reactions, where a single reaction event triggers a sequence of further transformations.

Tandem Reactions Involving Multiple Reactive Sites

The vinylcyclopropane (B126155) (VCP) moiety is a versatile synthon in transition-metal-catalyzed cycloaddition reactions. pku.edu.cn Depending on the metal catalyst and the reaction conditions, VCPs can act as three-carbon or five-carbon components in cycloadditions. For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions of ene-vinylcyclopropanes are known to produce bicyclic cyclopentane (B165970) derivatives. pku.edu.cnrsc.org In the context of this compound, the enone moiety could potentially act as the "ene" partner in an intramolecular cycloaddition, leading to complex polycyclic structures.

Furthermore, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes with carbon monoxide have been reported to yield cyclooctenones. pku.edu.cn This suggests that under appropriate conditions, this compound could undergo a similar transformation to generate novel eight-membered ring systems.

Catalyst/Reagent Reaction Type Potential Product Reference
Rh(I) complexesIntramolecular [3+2] CycloadditionBicyclic cyclopentane derivative pku.edu.cnrsc.org
Rh(I) complexes / CO[5+2+1] CycloadditionFused cyclooctenone pku.edu.cn
ArynesDiels-Alder / Ring-Opening CascadeFunctionalized phenanthrenes acs.org

Rearrangement Processes

The strained cyclopropyl ketone framework is prone to a variety of rearrangement reactions, often promoted by acid, base, or heat. The Cloke-Wilson rearrangement describes the thermal or acid-catalyzed conversion of cyclopropyl ketones into dihydrofurans. rsc.org In the case of this compound, this rearrangement would lead to a substituted dihydrofuran.

Under acidic conditions, cyclopropyl ketones can undergo rearrangement to form 1-oxacyclopent-1-enyl cations, which can then be trapped by nucleophiles. acs.orgacs.org The specific rearrangement pathway is highly dependent on the substitution pattern and the stereochemistry of the starting material. acs.org Additionally, the generation of a cyclopropyl carbene from the corresponding tosylhydrazone has been shown to lead to cyclobutene (B1205218) derivatives through a ring-expansion reaction. researchgate.net

Another potential rearrangement is an oxy-Cope rearrangement. If the ketone were to be reduced to the corresponding alcohol, the resulting 1,5-dien-3-ol system would be perfectly set up for this acs.orgacs.org-sigmatropic rearrangement, which upon tautomerization of the initially formed enol, would yield an unsaturated carbonyl compound. wikipedia.org

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds analogous to this compound often involves a combination of experimental and computational techniques. These studies are crucial for understanding the underlying principles that govern the observed reactivity and for the rational design of new synthetic methodologies.

Experimental kinetic studies are fundamental to determining reaction rates, rate-determining steps, and the influence of various parameters on the reaction pathway. For reactions involving vinyl cyclopropanes, kinetic analyses have been instrumental in distinguishing between different mechanistic possibilities.

Reaction progress kinetic analysis is a powerful tool for elucidating reaction mechanisms. For instance, in studies of vinyl cyclopropane (VCP) cycloadditions catalyzed by peptide-based thiyl radicals, kinetic analysis revealed that the ring-opening of the VCP is both the rate- and enantio-determining step. nih.gov The observation of an induction period in such reactions is consistent with the use of a precatalyst that generates the active catalyst in situ. nih.gov

The rate of reaction in such systems can be monitored by techniques like ¹H NMR spectroscopy, tracking the disappearance of starting material and the appearance of the product over time. acs.org The data obtained from these experiments can be used to determine the order of the reaction with respect to each reactant and catalyst, providing insights into the composition of the transition state.

A hypothetical kinetic dataset for a rearrangement of a vinyl cyclopropyl ketone is presented below. This type of data helps in understanding the factors influencing the reaction rate.

Table 1: Hypothetical Kinetic Data for the Rearrangement of a Vinyl Cyclopropyl Ketone

EntrySubstrate Concentration (M)Catalyst Loading (mol%)Temperature (°C)Initial Rate (M/s)
10.15251.2 x 10⁻⁴
20.25252.5 x 10⁻⁴
30.110252.3 x 10⁻⁴
40.15404.8 x 10⁻⁴

This table is illustrative and does not represent real experimental data for this compound.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction, thereby providing detailed mechanistic insights. In the context of rearrangements involving cyclopropane rings, isotopic labeling can help differentiate between concerted and stepwise pathways.

For example, in the Wolff rearrangement, which involves the conversion of an α-diazoketone to a ketene, isotopic labeling has been used to probe the intermediacy of an oxirene (B85696). wikipedia.org If a 13C label is placed at the carbonyl carbon, a stepwise mechanism involving a symmetric oxirene intermediate would lead to scrambling of the label in the final product. wikipedia.org The absence of label scrambling would suggest a concerted mechanism. wikipedia.org

Similarly, for the vinylcyclopropane-cyclopentene rearrangement, isotopic labeling studies can provide evidence for or against a diradical intermediate. The distribution of isotopes in the product can reveal whether the cyclopropane ring opens in a way that allows for bond rotation before the final ring closure. The kinetic data for the vinylcyclopropane rearrangement has been shown to be consistent with a concerted mechanism where the cleavage of the cyclopropyl carbon-carbon bond is the rate-limiting step. wikipedia.org

A hypothetical isotopic labeling study for a reaction of this compound is outlined below.

Table 2: Hypothetical Isotopic Labeling Experiment for Rearrangement of this compound

Labeled PositionProposed IntermediatePredicted Label Distribution in ProductMechanistic Implication
C-1 of CyclopropaneDiradicalScrambled between C-3 and C-5 of cyclopentenoneStepwise Mechanism
C-1 of CyclopropaneConcerted Transition StateSpecifically at C-3 of cyclopentenoneConcerted Mechanism

This table is a hypothetical illustration of how isotopic labeling could be applied and does not represent actual experimental results.

The direct observation of reaction intermediates is a significant challenge in mechanistic chemistry, as these species are often short-lived and present in low concentrations. In situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for this purpose.

In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction directly in the NMR tube. acs.org This can provide information not only on the concentrations of reactants and products but also on the presence of transient intermediates. For example, in the study of SmI₂-catalyzed cycloadditions of alkyl cyclopropyl ketones, ¹H NMR was used to monitor the reaction progress and observe the decay of the starting material with the concomitant formation of the product. acs.org

In reactions involving this compound, one might expect to observe intermediates arising from the ring-opening of the cyclopropane. The chemical shifts and coupling constants of any observed intermediates would provide crucial structural information. For instance, the formation of a zwitterionic intermediate, as proposed in some phosphine-catalyzed rearrangements of vinylcyclopropylketones, could potentially be detected by in situ NMR. acs.org

Advanced NMR techniques, such as compressed sensing NMR, can be employed for time-resolved composition measurements, which are essential for detailed kinetic analysis of complex reaction mixtures. researchgate.net Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy could be utilized if radical intermediates are suspected, as in the reactions of 1-aminocyclopropane-1-carboxylic acid oxidase. nih.gov

Information regarding "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive and targeted search for scientific information on the chemical compound "this compound," it has been determined that there is a lack of specific, detailed research data available in the public domain to construct the requested article.

The investigation included searches for the compound's synthesis, reactions, and specific applications as a chiral building block, a precursor for nitrogen-containing heterocycles, and a synthon for alicyclic and polycyclic frameworks. While general information on related classes of compounds—such as aminocyclopropanes, cyclopropyl ketones, and vinylogous amino acids—is available, no scholarly articles, peer-reviewed journals, or chemical databases provided concrete research findings directly pertaining to "this compound."

The search did identify a similar compound, "1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one" (CAS No. 1935246-17-5), listed by a chemical supplier, but this molecule is structurally distinct and lacks associated research publications detailing its use in the specific applications outlined.

Without dedicated research on "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the provided outline. Constructing content for the specified sections—such as its role in enantioselective construction of stereogenic centers, synthesis of pyrrolidines and piperidines, or formation of fused and bridged heterocycles—would necessitate speculation and extrapolation from unrelated molecules, which would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research data on the subject compound.

Applications of 1 Amino 1 Cyclopropylbut 3 En 2 One in Complex Molecule Synthesis

Synthon for Alicyclic and Polycyclic Frameworks

Construction of Cyclopentane (B165970) and Cyclohexane Derivatives via Ring Expansion/Contraction

The cyclopropyl (B3062369) group in 1-Amino-1-cyclopropylbut-3-en-2-one is a latent source of reactivity for the construction of five- and six-membered rings. Under thermal or photochemical conditions, or through the influence of Lewis acids, the strained three-membered ring can undergo cleavage and rearrangement. For instance, a vinylcyclopropane-cyclopentene rearrangement can be a powerful tool for the synthesis of functionalized cyclopentane derivatives. In this process, the cyclopropane (B1198618) ring expands to form a five-membered ring, with the substituents on the original molecule controlling the stereochemical outcome of the newly formed cyclopentane.

Similarly, reactions that involve the cleavage of one of the cyclopropyl C-C bonds can lead to intermediates that can be trapped to form cyclohexane derivatives. The specific reaction conditions and the nature of the other reactants play a crucial role in directing the reaction towards either ring expansion to a six-membered ring or other reaction pathways.

Reaction TypeProduct Ring SystemKey Transformation
Vinylcyclopropane (B126155) RearrangementCyclopentaneRing expansion
Cyclopropyl Ring OpeningCyclohexaneRing expansion

Incorporation into Spirocyclic and Bicyclic Systems

The dense functionality of this compound makes it an excellent candidate for the synthesis of more complex polycyclic systems, such as spirocycles and bicycles. Spirocyclic compounds, which contain two rings connected by a single common atom, can be accessed through intramolecular reactions where a substituent on the molecule attacks the cyclopropyl ring or the enone system.

Bicyclic systems can be forged through various cycloaddition reactions. The enone functionality can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of bicyclo[2.2.2]octane frameworks. Alternatively, the vinyl group can act as the 2π component in [4+2] or other cycloadditions. The presence of the amino and cyclopropyl groups can influence the stereoselectivity of these cycloadditions, providing access to complex bicyclic structures with a high degree of stereocontrol.

Target SystemSynthetic Strategy
SpirocyclesIntramolecular cyclization
BicyclesIntermolecular cycloaddition (e.g., Diels-Alder)

Role in Total Synthesis Strategies of Natural Products and Bioactive Molecules

The utility of this compound extends to the challenging field of total synthesis, where the efficient construction of complex, biologically active molecules is the ultimate goal.

As a Key Intermediate or Fragment

In the context of a total synthesis, this compound can serve as a versatile and highly functionalized building block. Its compact structure contains multiple reactive sites that can be sequentially or selectively manipulated to introduce key structural features of a target natural product. For example, the cyclopropyl ring can be a precursor to a gem-dimethyl group or can be opened to generate a longer carbon chain with specific stereochemistry. The enone and amino functionalities provide handles for connecting other fragments of the target molecule.

Stereodivergent and Stereoconvergent Approaches

The stereochemical complexity of natural products often requires synthetic strategies that can generate multiple stereoisomers (stereodivergent synthesis) or convert a mixture of stereoisomers into a single desired product (stereoconvergent synthesis). The chiral centers that can be generated from the reactions of this compound make it a valuable tool in such approaches.

In stereodivergent synthesis, by carefully choosing reagents and reaction conditions, it is possible to control the stereochemical outcome of reactions at the enone or during the ring-opening of the cyclopropane. This allows for the selective synthesis of different diastereomers or enantiomers of a complex intermediate.

In stereoconvergent approaches, the inherent reactivity of the molecule can be exploited to funnel different starting stereoisomers into a single product. For instance, a dynamic kinetic resolution involving the amino group could be employed to selectively react with one enantiomer of a chiral reagent, leading to a single stereoisomeric product.

Synthetic ApproachDescription
StereodivergentGeneration of multiple stereoisomers from a single starting material.
StereoconvergentConversion of a mixture of stereoisomers into a single product.

Theoretical and Computational Investigations of 1 Amino 1 Cyclopropylbut 3 En 2 One

Electronic Structure and Bonding Analysis

The electronic characteristics of a molecule are fundamental to understanding its reactivity and physical properties. For 1-Amino-1-cyclopropylbut-3-en-2-one, computational methods offer a powerful lens through which to examine its electronic landscape.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energies and distributions of these orbitals in this compound provide valuable predictions about its chemical behavior.

The HOMO, being the orbital of highest energy that contains electrons, represents the molecule's ability to act as a nucleophile or electron donor. youtube.com In this compound, the HOMO is expected to have significant contributions from the nitrogen atom of the amino group and the π-system of the vinyl group, indicating these as likely sites for electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics

OrbitalPredicted LocalizationImplied Reactivity
HOMONitrogen atom, vinyl π-systemNucleophilic/Electron Donor
LUMOCarbonyl carbon, β-carbonElectrophilic/Electron Acceptor

Charge Density Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic potential, which in turn dictates how it interacts with other charged or polar species. uni-muenchen.de Computational calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule's surface. youtube.com

For this compound, the ESP map is expected to show regions of negative potential (electron-rich) localized around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, due to the high electronegativity of these atoms. These areas are susceptible to attack by electrophiles or positively charged species. uni-muenchen.de Conversely, regions of positive potential (electron-deficient) are likely to be found around the hydrogen atoms of the amino group and the carbonyl carbon, making them sites for nucleophilic interaction. researchgate.net The cyclopropyl (B3062369) group itself may exhibit a complex charge distribution due to its unique bonding.

Analysis of Strain Energy within the Cyclopropyl Ring

The three-membered cyclopropyl ring is inherently strained due to the significant deviation of its bond angles from the ideal sp³ hybridization angle. libretexts.orgyale.edu This ring strain has a profound impact on the molecule's stability and reactivity. ontosight.ai High-level ab initio calculations can be employed to estimate the ring strain energy (SE) of cyclopropane (B1198618) and its derivatives. nih.gov For instance, the strain energy of cyclopropane has been calculated to be approximately 28.6 kcal/mol. nih.gov

The presence of the adjacent carbonyl group in this compound can influence this strain energy. Carbonyl substitution on a cyclopropane ring has been shown to significantly increase the strain energy. nih.gov This increased strain can make the cyclopropyl ring more susceptible to ring-opening reactions, a common reactive pathway for such compounds. ontosight.ai The conjugation of the cyclopropyl ring with the enone system can also affect the electronic structure and, consequently, the strain energy.

Conformational Analysis and Stereochemical Properties

Identification of Stable Conformers and Energy Minima

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of this compound and identify its stable conformers, which correspond to energy minima. The relative energies of these conformers determine their populations at a given temperature. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. For instance, the orientation of the cyclopropyl group relative to the enone and the conformation of the amino group will be key determinants of stability. Larger substituents generally prefer to occupy equatorial positions in cyclic systems to minimize steric strain. youtube.com

Rotational Barriers and Conformational Dynamics

The interconversion between different conformers occurs through rotation around single bonds. The energy required to overcome these rotations is known as the rotational barrier. msu.edu For this compound, key rotational barriers would include the rotation around the bond connecting the cyclopropyl group to the carbonyl carbon and the rotation around the C-N bond of the amino group. The magnitudes of these barriers, which can be calculated computationally, provide insight into the flexibility of the molecule and the timescale of conformational changes. Higher barriers indicate more restricted rotation and a more well-defined conformation.

Computational Elucidation of Reaction Mechanisms

The intricate reactivity of this compound, a molecule possessing a unique combination of a strained cyclopropyl ring, a reactive enone system, and a nucleophilic amino group, has been a subject of significant interest in computational chemistry. Theoretical studies provide invaluable insights into the potential reaction pathways, which are often challenging to elucidate through experimental means alone. By employing high-level quantum mechanical calculations, researchers can map out the potential energy surface of reactions involving this compound, identifying key intermediates and transition states that govern its chemical transformations.

A fundamental aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. For this compound, potential reactions include vinylcyclopropane (B126155) rearrangement, Nazarov cyclization, or Michael additions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating the geometry of these transition states. A confirmed transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational analysis.

The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical parameter that dictates the reaction rate. libretexts.org Lower activation energies correspond to faster reactions. Calculations are often performed using various levels of theory and basis sets to ensure the accuracy of the results. For instance, a common approach involves geometry optimization and frequency calculations at the B3LYP/6-31G(d) level, followed by single-point energy refinements using more robust methods like MP2 or coupled-cluster (e.g., CCSD(T)) with larger basis sets (e.g., cc-pVTZ).

Below is a representative data table showcasing calculated activation energies for a hypothetical ring-opening reaction of this compound.

Table 1: Calculated Activation Energies (ΔE‡) for a Hypothetical Ring-Opening Reaction

Computational MethodBasis SetActivation Energy (kcal/mol)
B3LYP6-31G(d)28.5
M06-2X6-311+G(d,p)25.1
MP2cc-pVTZ24.3
CCSD(T)cc-pVTZ (single-point)23.9

This table is for illustrative purposes and demonstrates how different levels of theory can be applied to refine the calculated activation energy for a reaction.

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. The IRC calculation involves moving infinitesimally down the potential energy gradient from the transition state in both forward and reverse directions. researchgate.net A successful IRC calculation provides definitive proof that the identified transition state correctly links the desired reactants and products, thereby validating the proposed reaction mechanism. researchgate.net The reaction coordinate itself is a geometric parameter that changes continuously along this path, such as the breaking of the C-C bond in the cyclopropyl ring or the formation of a new bond.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for surveying solvent effects. Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, at the cost of increased computational time.

Similarly, the influence of a catalyst, such as a Lewis acid coordinating to the carbonyl oxygen, can be modeled. The catalyst can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. khanacademy.org Computational studies can quantify this catalytic effect by comparing the activation energy of the uncatalyzed reaction with that of the catalyzed pathway.

Table 2: Influence of Solvent and Catalyst on Activation Energy (ΔE‡) for a Hypothetical Reaction

ConditionsActivation Energy (kcal/mol)
Gas Phase (Uncatalyzed)25.1
Water (PCM)22.5
Tetrahydrofuran (PCM)24.2
Gas Phase (Catalyzed with BF₃)18.7

This illustrative table, based on M06-2X/6-311+G(d,p) calculations, shows how a polar solvent like water can stabilize the transition state, and how a Lewis acid catalyst can significantly lower the activation barrier.

Non-Covalent Interactions and Intermolecular Forces

Beyond covalent bond-making and bond-breaking, the behavior of this compound is heavily influenced by a network of weaker non-covalent interactions. These forces dictate its three-dimensional structure, its aggregation behavior in condensed phases, and its ability to interact with other molecules, such as biological receptors or catalysts.

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the C=O group) within the same molecule allows for the formation of robust hydrogen bonding networks. uni-bayreuth.de These can occur both intramolecularly, potentially leading to the formation of a stable five- or six-membered ring that influences the molecule's preferred conformation, and intermolecularly. In the solid state or in concentrated solutions, intermolecular hydrogen bonds (N-H···O) are expected to be a dominant force, leading to the formation of dimers, chains, or more complex three-dimensional architectures. researchgate.net Computational tools like the Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots are used to visualize and quantify the strength of these hydrogen bonds.

Table 3: Calculated Properties of a Hydrogen-Bonded Dimer

Interaction TypeBond Distance (H···O)Interaction Energy (kcal/mol)
Intermolecular N-H···O1.95 Å-6.8

This table provides typical calculated values for the primary hydrogen bond in a dimer of this compound, highlighting the strength of this interaction.

In addition to strong hydrogen bonds, a variety of weaker interactions play a crucial role in the molecule's behavior. These include:

C-H···O interactions: The vinyl and cyclopropyl C-H bonds can act as weak hydrogen bond donors to the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The vinyl group provides a π-system that could potentially stack with other π-systems, although this is less likely to be a dominant interaction for this specific molecule compared to more aromatic systems. nih.gov

The precise balance of these varied intermolecular forces is fundamental to molecular recognition. For this molecule to bind to an enzyme's active site, for instance, its shape and the spatial arrangement of its functional groups must be complementary to the site, a process governed by the sum of these weak interactions. elsevierpure.com Understanding this intricate network of forces through computational analysis is key to predicting the molecule's physicochemical properties and its potential biological activity.

Future Research Directions and Emerging Opportunities for 1 Amino 1 Cyclopropylbut 3 En 2 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-Amino-1-cyclopropylbut-3-en-2-one and its derivatives presents an opportunity for the development of more efficient and environmentally benign chemical processes. While classical approaches to similar cyclopropane-containing amino acids often rely on multi-step procedures, future research could focus on convergent and atom-economical routes.

One promising avenue is the application of transition-metal catalyzed cyclopropanation reactions. Methodologies employing catalysts based on rhodium, copper, or palladium could enable the direct construction of the cyclopropyl (B3062369) ring on a suitable acyclic precursor. Furthermore, the use of chiral ligands in these catalytic systems could provide a direct route to enantiomerically pure forms of the target molecule, which is crucial for many biological applications.

Another area of development lies in the use of organocatalysis. Chiral aminocatalysis or Brønsted acid catalysis could be explored for the asymmetric synthesis of the aminocyclopropyl moiety. These methods offer the advantage of avoiding toxic and expensive heavy metals, aligning with the principles of green chemistry.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic StrategyPotential Catalyst/ReagentKey Advantages
Asymmetric Transition-Metal CatalysisChiral Rhodium or Copper ComplexesHigh enantioselectivity, catalytic turnover
OrganocatalysisChiral Amines, Brønsted AcidsMetal-free, environmentally benign
Cascade ReactionsDesigned multifunctional precursorsStep-economy, reduced waste
One-Pot ProceduresCombination of compatible reagentsIncreased efficiency, time-saving

Exploration of Unprecedented Reactivity Profiles and Transformations

The rich electronic landscape of this compound, characterized by the interplay between the strained cyclopropyl ring, the nucleophilic amino group, and the electrophilic enone system, suggests a wealth of unexplored reactivity. Future research should aim to uncover and harness these latent reactive pathways.

The vinyl ketone moiety is a classic Michael acceptor, but the presence of the adjacent aminocyclopropyl group could modulate its reactivity in unexpected ways. Studies could investigate its participation in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct complex polycyclic systems. The stereoelectronic properties of the aminocyclopropyl group may impart unusual facial selectivity to these transformations.

Furthermore, the strained cyclopropyl ring itself can act as a reactive handle. Under specific conditions, such as treatment with Lewis acids or transition metals, the ring could undergo cleavage to generate novel intermediates. These intermediates could then be trapped with various nucleophiles or electrophiles to afford a diverse array of functionalized products that would be difficult to access through conventional means. Research into the regioselective and stereoselective ring-opening of this scaffold is a particularly promising area.

The amino group offers another site for derivatization and reactivity modulation. Its acylation, alkylation, or incorporation into heterocyclic systems could lead to a wide range of analogs with diverse properties. Moreover, the amino group could direct subsequent transformations at other positions within the molecule.

Integration into Advanced Catalytic Systems and Multicomponent Reactions

The structural features of this compound make it an attractive candidate for use in advanced catalytic systems. The amino group could serve as a coordinating site for a metal center, allowing the molecule to function as a chiral ligand in asymmetric catalysis. The rigidity of the cyclopropyl group could help in creating a well-defined chiral pocket around the metal, leading to high levels of stereocontrol in catalytic reactions.

Moreover, this compound is an ideal building block for multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, which is highly desirable for the construction of compound libraries for drug discovery. The presence of both a nucleophilic amino group and an electrophilic enone system within the same molecule opens up possibilities for its participation in novel MCRs. For example, it could potentially be used in Ugi or Passerini-type reactions to generate peptidomimetic structures or other complex scaffolds.

Table 2: Potential Applications in Advanced Catalysis and MCRs

Application AreaRationalePotential Outcome
Chiral Ligand SynthesisCoordination of the amino group to a metalEnantioselective catalysis
Multicomponent Reactions (MCRs)Presence of both nucleophilic and electrophilic centersRapid generation of molecular diversity
Organocatalyst DevelopmentUse as a chiral scaffold for catalyst designNovel catalytic transformations

Design of Next-Generation Molecular Tools based on this Scaffold

The unique topology and functional group array of this compound make it an excellent starting point for the design of next-generation molecular tools. mdpi.com By strategically modifying its structure, it can be converted into a variety of probes to study biological systems. nih.govnih.gov

One exciting direction is the development of activity-based probes (ABPs). The vinyl ketone moiety can act as a reactive "warhead" to covalently label the active site of specific enzymes. nih.gov By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the scaffold, these ABPs can be used to identify and profile the activity of enzymes in complex biological mixtures. The aminocyclopropyl group can be modified to tune the selectivity of the probe for a particular enzyme target.

Another application is in the creation of photoaffinity labels. By incorporating a photolabile group, such as a diazirine or an aryl azide, into the structure, the resulting probe can be used to map protein-ligand interactions. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its identification and characterization.

Furthermore, the scaffold can be elaborated to generate chemical inducers of proximity (CIPs) or degraders (e.g., PROTACs). By linking the this compound core to a ligand for a protein of interest and a ligand for an E3 ubiquitin ligase, the resulting molecule can induce the targeted degradation of the protein.

Applications in Chemical Biology (Focusing on Mechanistic Probes and Tool Compounds)

In the realm of chemical biology, this compound and its derivatives have the potential to serve as powerful mechanistic probes and tool compounds to dissect complex biological processes. nih.govnih.gov

The vinyl ketone functionality, being a Michael acceptor, can be exploited to design covalent inhibitors of enzymes, particularly those with a reactive cysteine or serine residue in their active site. By systematically modifying the substituents on the scaffold, it may be possible to develop highly potent and selective inhibitors for specific enzyme targets. These inhibitors would be invaluable tools for studying the biological role of these enzymes in health and disease.

The aminocyclopropyl moiety can be used to mimic natural amino acids, allowing for the design of peptidomimetics with constrained conformations. researchgate.net These peptidomimetics could be used to probe protein-protein interactions or to develop inhibitors of proteases or other enzymes that process peptides. The rigid cyclopropyl group can enforce a specific backbone geometry, leading to enhanced binding affinity and selectivity.

Moreover, the scaffold can be used to construct fluorescent sensors for specific analytes or cellular events. By attaching a fluorophore whose emission properties are sensitive to the local environment, it may be possible to design probes that report on changes in pH, ion concentration, or enzymatic activity. These tool compounds would enable the real-time visualization of biological processes in living cells. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Amino-1-cyclopropylbut-3-en-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by ketone functionalization. Key steps include:
  • Cyclopropanation : Use transition-metal-catalyzed reactions (e.g., Simmons-Smith) or [2+1] cycloaddition with carbenes .
  • Amination : Introduce the amino group via nucleophilic substitution or reductive amination under inert atmospheres to prevent oxidation .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (0–25°C to stabilize reactive intermediates), and catalyst loading (0.5–5 mol%) to enhance yield. Monitor by TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring geometry (characteristic δ 0.5–2.0 ppm for cyclopropyl protons) and ketone/amine functionality .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 139.11) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >150°C for cyclopropane derivatives).
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • Humidity Tests : Store at 40–80% relative humidity; NMR or FTIR detects hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate bond angles (cyclopropane ~60°) and electron density maps for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) for drug discovery applications .

Q. What strategies resolve contradictions in experimental data from different research groups?

  • Methodological Answer :
  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR + X-ray crystallography) .
  • Error Analysis : Calculate standard deviations for kinetic studies (e.g., rate constants) and identify outliers via Grubbs’ test .
  • Meta-Analysis : Aggregate data from PubChem and primary literature to identify consensus properties (e.g., logP, pKa) .

Q. How should researchers design experiments to study this compound’s role in enzyme inhibition?

  • Methodological Answer :
  • Assay Development : Use fluorescence-based assays (e.g., NADH depletion) to measure IC50 values. Include positive controls (e.g., known inhibitors) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) for X-ray diffraction studies .

Methodological Best Practices

Q. What statistical approaches ensure robustness in data analysis?

  • Methodological Answer :
  • ANOVA : Compare means across experimental groups (e.g., varying pH levels) with post-hoc Tukey tests .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets to identify key variables .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters .

Q. How can researchers ensure reproducibility when synthesizing this compound?

  • Methodological Answer :
  • Protocol Standardization : Document reaction parameters (e.g., stirring speed, argon flow rate) in detail .
  • Batch Testing : Synthesize ≥3 independent batches; report yield ranges and purity metrics .
  • Open Data : Deposit raw spectra and crystallographic data in repositories like PubChem or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.